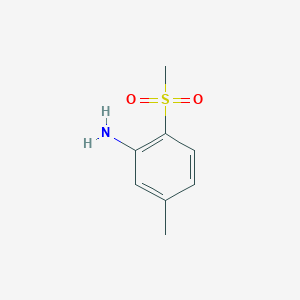

2-Methanesulfonyl-5-methylaniline

Description

Significance of Aromatic Amines and Sulfonamide Derivatives in Chemical Science

Aromatic amines, such as aniline (B41778) and its derivatives, are fundamental building blocks in modern chemistry. cymitquimica.combeilstein-journals.org Their utility spans from the synthesis of dyes and polymers to their critical role as precursors for a multitude of pharmaceutical compounds. cymitquimica.combeilstein-journals.org The amino group attached to an aromatic ring is a versatile functional handle, allowing for a wide array of chemical transformations. This reactivity makes aromatic amines indispensable starting materials for constructing complex molecular architectures found in drugs used to treat a range of conditions, including cancer and cardiovascular diseases. cymitquimica.combeilstein-journals.org

Parallel to this, the sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry. parchem.comnih.gov Since the discovery of sulfanilamide, the first commercially available antibacterial agent, the sulfonamide scaffold has been incorporated into a vast number of drugs. parchem.com These compounds exhibit a remarkable breadth of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. nih.govresearchgate.net The success of sulfonamide derivatives is attributed to their ability to mimic transition states of enzymatic reactions and their favorable properties, such as ease of synthesis, low toxicity, and high bioavailability. nih.gov

Contextualization of 2-Methanesulfonyl-5-methylaniline within Contemporary Organic Chemistry

This compound, with its molecular formula C₈H₁₁NO₂S, belongs to the family of organic building blocks. parchem.comnih.gov It is a specialty chemical made available by suppliers for laboratory and research use, indicating its role as an intermediate or a starting point for more complex synthetic endeavors. parchem.comnih.gov

While specific, high-profile applications of this compound in blockbuster drugs are not widely documented in publicly available literature, the importance of its structural components is well-established in analogous molecules. For instance, the structurally related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a key pharmacophoric fragment in potent inhibitors of VEGFR2, a receptor crucial in angiogenesis (the formation of new blood vessels) and a major target in cancer therapy. The synthesis and utilization of such molecules underscore the significance of the substituted sulfonyl aniline motif in the design of targeted therapeutic agents.

The methylsulfonyl group (-SO₂CH₃) itself is a valuable functional group in modern organic synthesis. It can act as a leaving group in certain reactions, facilitating the formation of new chemical bonds under specific conditions. The strategic placement of the amine, methyl, and methanesulfonyl groups on the aniline ring provides a unique pattern of reactivity and electronic properties that can be exploited by synthetic chemists to build specific molecular frameworks.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 876494-64-3 |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol |

| Purity | >95% |

Data sourced from commercial supplier information. parchem.com

Research Trajectories and Academic Importance of the Compound

The academic importance of this compound currently lies in its potential as a versatile intermediate for synthetic exploration. Its availability allows researchers to investigate new chemical reactions and to design and synthesize novel molecules that may have valuable biological or material properties.

Future research trajectories involving this compound could focus on several areas:

Medicinal Chemistry: Leveraging the sulfonyl aniline scaffold, researchers could use this compound as a starting material to develop new series of kinase inhibitors or other enzyme-targeted agents, following the precedent set by structurally similar compounds.

Novel Synthesis Methods: The compound could serve as a model substrate for developing new synthetic methodologies, particularly those involving transformations of the sulfonyl group or functionalization of the aromatic ring.

Materials Science: Aromatic amines are precursors to various polymers and functional materials. The specific substitution pattern of this compound could be explored for creating materials with unique electronic or physical properties. cymitquimica.com

In essence, while this compound may not yet be a household name in chemical research, its structural attributes place it in a position of significant academic interest as a tool for innovation in both medicinal and synthetic organic chemistry. Its value is not in its own end-use but in the potential it unlocks for creating the next generation of complex and useful molecules.

Table 2: Examples of Pharmacological Activities of the Broader Sulfonamide Class

| Pharmacological Activity | Examples of Drug Classes |

|---|---|

| Antibacterial | Sulfanilamides |

| Anti-inflammatory | COX-2 Inhibitors |

| Antiviral | Protease Inhibitors |

| Anticancer | Various targeted therapies |

| Diuretic | Carbonic anhydrase inhibitors |

| Antiepileptic | Various anticonvulsants |

This table represents the general activities of the sulfonamide functional group, not specific activities of this compound. parchem.comnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHKAKXSQQNEKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876494-64-3 | |

| Record name | 2-methanesulfonyl-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methanesulfonyl 5 Methylaniline

Precursor-Based Synthetic Pathways

The construction of 2-Methanesulfonyl-5-methylaniline often commences from carefully selected precursors that already possess some of the desired structural features. The strategic introduction of the remaining substituents is a critical aspect of these synthetic routes.

Strategies for Methylsulfonyl Group Installation

The introduction of the methylsulfonyl group onto the aromatic ring is a pivotal step. A common strategy involves the oxidation of a corresponding methylthio group. For instance, a synthetic route can be envisioned starting from a precursor like 2-methyl-5-nitroaniline. This can undergo diazotization followed by a Sandmeyer-type reaction with dimethyl disulfide to introduce the methylthio group, which is then oxidized to the methylsulfonyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Another approach involves the direct sulfonation of a suitable precursor. For example, p-toluidine (B81030) can be sulfonated to introduce a sulfonic acid group. tcichemicals.com This group can then be converted to a sulfonyl chloride, which can subsequently be reduced and methylated to yield the methylsulfonyl group. A related process is the preparation of 2-methoxy-5-methylaniline-4-sulfonic acid, which involves the sulfonation of 2-methoxy-5-methylaniline. google.com

A plausible synthetic pathway could start from 4-chlorotoluene, which upon nitration yields 4-chloro-2-nitrotoluene. chemicalbook.com This intermediate can then react with sodium methanesulfinate (B1228633) to introduce the methylsulfonyl group, displacing the chlorine.

Approaches to Aromatic Amine Group Formation

The aromatic amine group is often introduced at a later stage of the synthesis, typically through the reduction of a nitro group. This is a well-established and efficient transformation. For example, in a synthetic sequence starting from 4-chloro-2-nitrotoluene, the nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C).

In a multi-step synthesis of the analogous compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), the final step involves the reduction of a nitro group to the desired aniline (B41778) using 10% Pd/C and hydrogen gas. This highlights the reliability of this transformation in the final stages of synthesizing substituted anilines.

Regioselective Introduction of the Methyl Moiety

The regioselective placement of the methyl group at the 5-position of the aniline ring is crucial for the synthesis of the target molecule. This is often achieved by starting with a precursor that already contains the methyl group in the desired position. For example, p-toluidine (4-methylaniline) serves as an excellent starting material as the methyl group is already correctly positioned. wikipedia.org Subsequent reactions are then designed to introduce the amino and methylsulfonyl groups at the appropriate locations relative to the existing methyl group.

Another strategy involves starting with a molecule like 2-bromo-4-methylaniline (B145976). This precursor can be used to first install the methylsulfonyl group and then the amino functionality can be revealed or further manipulated. The synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) from 2-bromo-4-methylaniline has been documented, showcasing the utility of this substituted toluene (B28343) derivative as a versatile precursor. orgsyn.org

Advanced Functional Group Interconversions on the Aniline Scaffold

Functional group interconversions (FGI) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. mit.edusolubilityofthings.com In the context of synthesizing this compound, FGIs can be employed to modify existing groups on the aniline ring to achieve the target structure.

For instance, a sulfonic acid group can be converted into a sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting sulfonyl chloride is a versatile intermediate that can be further transformed. It can be reduced to a sulfinic acid or a thiol, which can then be alkylated to form the desired methylsulfonyl group.

The amino group itself can be a handle for further transformations. It can be protected, for example as an acetamide, to modulate its reactivity and directing effects during subsequent electrophilic aromatic substitution reactions. The protecting group can then be removed under appropriate conditions to regenerate the aniline.

The following table summarizes key functional group interconversions relevant to the synthesis of this compound:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| -SO3H (Sulfonic acid) | SOCl2 or (COCl)2 | -SO2Cl (Sulfonyl chloride) |

| -SO2Cl (Sulfonyl chloride) | Na2SO3 | -SO2Na (Sodium sulfinate) |

| -SO2Na (Sodium sulfinate) | CH3I | -SO2CH3 (Methylsulfonyl) |

| -NO2 (Nitro) | H2, Pd/C or SnCl2, HCl | -NH2 (Amino) |

| -NH2 (Amino) | Acetic anhydride | -NHCOCH3 (Acetamido) |

| -NHCOCH3 (Acetamido) | Acid or base hydrolysis | -NH2 (Amino) |

| -Br (Bromo) | NH3, Pd catalyst | -NH2 (Amino) |

Catalytic Protocols in the Synthesis of this compound and its Analogs

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of substituted anilines has greatly benefited from the development of transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction is particularly useful for the synthesis of arylamines from aryl halides or triflates. In the context of synthesizing this compound, a plausible route would involve the coupling of a suitable precursor, such as 2-bromo-4-methyl-1-(methylsulfonyl)benzene, with an ammonia (B1221849) equivalent.

The success of the Buchwald-Hartwig amination often depends on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. A variety of bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and DavePhos, have been developed to facilitate these couplings, even with challenging substrates like aryl chlorides.

A general representation of a potential Buchwald-Hartwig amination for the synthesis of the target molecule is shown below:

Precursor: 2-Bromo-4-methyl-1-(methylsulfonyl)benzene Amine Source: Ammonia or an ammonia surrogate (e.g., benzophenone (B1666685) imine followed by hydrolysis) Catalyst System:

Palladium Precatalyst: Pd2(dba)3 or Pd(OAc)2

Ligand: A suitable phosphine ligand (e.g., XPhos, RuPhos)

Base: A strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane)

The reaction would proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to afford the desired this compound and regenerate the Pd(0) catalyst. The specific reaction conditions would need to be optimized to achieve a high yield of the desired product.

Other Catalytic Coupling Reactions

One notable alternative is the Ullmann condensation , a copper-catalyzed reaction that forms C-N bonds. wikipedia.org Traditionally, these reactions require high temperatures (often exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The classic Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org Innovations in this area have led to the use of soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.orgarkat-usa.org For instance, the Goldberg reaction, a variation of the Ullmann condensation, utilizes a copper(I) iodide and phenanthroline catalyst system for the coupling of anilines with aryl halides. wikipedia.org While effective, these reactions often necessitate stoichiometric amounts of copper and can be less selective than palladium-catalyzed methods. wikipedia.org

Another prominent method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. youtube.comcapes.gov.brorganic-chemistry.org This reaction typically couples an aryl halide or triflate with a primary or secondary amine using a palladium catalyst and a base. organic-chemistry.org The efficiency and selectivity of the Buchwald-Hartwig amination are significantly enhanced by the use of bulky, electron-rich phosphine ligands. youtube.com The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by ligand exchange with the amine and subsequent reductive elimination to form the desired arylamine product. youtube.com This method has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency. youtube.com Recent advancements have even demonstrated the amination of nitroarenes using palladium catalysts with specific dialkyl(biaryl)phosphine ligands. nih.gov Microwave-assisted Buchwald-Hartwig reactions have also been shown to dramatically reduce reaction times from hours to minutes while achieving moderate to excellent yields. nih.gov

Table 1. Comparison of Catalytic Coupling Reactions for C-N Bond Formation

| Reaction | Catalyst | Typical Solvents | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper (metal or salts) | NMP, Nitrobenzene, DMF | High reaction temperatures, often requires stoichiometric copper. wikipedia.org |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Toluene, Dioxane | High efficiency and selectivity, broad substrate scope. youtube.comorganic-chemistry.org |

Considerations of Green Chemistry Principles in Synthetic Route Design

Atom economy, a concept introduced to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov Reactions with high atom economy are inherently "greener" as they generate less waste. buecher.de For instance, addition reactions are excellent candidates for high atom economy as they ideally incorporate all reactant atoms into the final product. buecher.de In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. primescholars.com Careful selection of starting materials and the use of catalytic systems are key strategies for improving the atom economy of a synthetic process. primescholars.com

Traditional organic solvents are often volatile, toxic, and pose significant environmental risks. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents. researchgate.netnih.gov Water is an attractive green solvent due to its non-toxic nature and availability. mdpi.com Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corn cobs and sugar cane, offer a greener alternative to petroleum-derived solvents like THF and toluene. researchgate.net Another approach is to conduct reactions under solvent-free conditions, which eliminates solvent waste altogether and can lead to simpler work-up procedures and reduced costs. researchgate.netnih.govrsc.org

Table 2. Examples of Greener Solvents and Their Properties

| Solvent | Source | Key Properties |

|---|---|---|

| Water | Abundant natural resource | Non-toxic, non-flammable. mdpi.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable raw materials (e.g., corn cobs) | Bio-based, lower volatility and water solubility than THF. researchgate.net |

| Solvent-Free | N/A | Eliminates solvent waste, can reduce costs and simplify purification. researchgate.netnih.gov |

The most fundamental principle of green chemistry is the prevention of waste. researchgate.net This can be achieved by designing synthetic routes that are highly efficient and produce minimal byproducts. The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. researchgate.net Designing chemical products to be biodegradable at the end of their lifecycle also contributes to waste prevention. researchgate.net By prioritizing waste prevention, the chemical industry can reduce its environmental impact and move towards more sustainable practices. researchgate.net

Reactivity and Mechanistic Studies of 2 Methanesulfonyl 5 Methylaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 2-Methanesulfonyl-5-methylaniline, the directing effects of the amino and methylsulfonyl groups play a crucial role in determining the position of substitution.

Regioselectivity Influenced by Sulfonyl and Amino Substituents

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the electronic properties of the existing substituents. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. byjus.com This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. wikipedia.org Conversely, the methylsulfonyl group (-SO₂CH₃) is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

Steric and Electronic Effects on Reaction Pathways

Both steric and electronic factors significantly influence the reaction pathways in the electrophilic aromatic substitution of this compound.

Electronic Effects: The amino group's strong electron-donating nature stabilizes the arenium ion intermediate formed during ortho and para attack, lowering the activation energy for these pathways. wikipedia.orglibretexts.org The methylsulfonyl group, being electron-withdrawing, destabilizes the arenium ion, particularly when the positive charge is on the carbon atom to which it is attached. vanderbilt.edu

Steric Effects: The steric bulk of the methylsulfonyl group can hinder attack at the ortho position (C6). youtube.com This steric hindrance can lead to a preference for substitution at the less hindered para position (C4) relative to the amino group. The methyl group at C5 also contributes to the steric environment of the ring.

| Position of Substitution | Electronic Influence | Steric Influence | Predicted Major Product |

|---|---|---|---|

| C4 (para to -NH₂) | Strongly favored by -NH₂ | Less hindered | Likely major product |

| C6 (ortho to -NH₂) | Favored by -NH₂ | Hindered by -SO₂CH₃ | Likely minor product |

| C3 (meta to -NH₂) | Disfavored by -NH₂ | Less hindered | Generally not formed |

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The amino group in this compound is a key site for various chemical transformations.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amide. This reaction is often used as a protecting group strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent side reactions. libretexts.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines can be a challenge.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These salts are versatile intermediates that can be used in a variety of subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups.

Transformations and Derivatizations at the Methylsulfonyl Moiety

While the methylsulfonyl group is generally stable, it can undergo certain transformations. For instance, reductions of the sulfonyl group are possible, though they often require harsh conditions. More commonly, the sulfonyl group influences the reactivity of the aromatic ring, as discussed previously. Derivatization of the methyl group on the sulfonyl moiety is not a common reaction pathway under typical organic synthesis conditions. Recent research has shown that sulfonyl radicals can be generated from sulfinate salts under photoredox catalysis for the sulfonylation of anilines. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution for aniline derivatives. libretexts.org However, the presence of the strongly electron-withdrawing methylsulfonyl group can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. libretexts.orgchemistrysteps.com For SNAr to occur, a good leaving group must be present on the ring. In the case of this compound itself, there isn't an obvious leaving group. However, if a halogen were introduced onto the ring, for example, at a position activated by the sulfonyl group, SNAr could become a viable reaction pathway. The mechanism typically involves the formation of a resonance-stabilized Meisenheimer complex. youtube.com

| Position of Potential Leaving Group | Activation by -SO₂CH₃ | Feasibility of SNAr |

|---|---|---|

| C1 (ortho to -SO₂CH₃) | Activated | Potentially feasible |

| C3 (ortho to -SO₂CH₃) | Activated | Potentially feasible |

| C4 (para to -SO₂CH₃) | Not directly activated | Less likely |

| C6 (meta to -SO₂CH₃) | Not activated | Unlikely |

Computational and Experimental Investigations into Reaction Mechanisms

Modern research heavily relies on a combination of computational and experimental methods to elucidate reaction mechanisms.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways of electrophilic and nucleophilic substitution on this compound. These studies can provide valuable insights into:

The relative energies of intermediates and transition states.

The charge distribution in the molecule and its intermediates.

The influence of substituents on the reaction barrier.

The prediction of regioselectivity.

Recent computational analyses have been instrumental in understanding the origin of meta-selectivity in the amination of anisidines, a related class of compounds. nih.gov

Experimental Investigations: Kinetic studies are a powerful experimental tool for probing reaction mechanisms. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or solvent), one can determine the rate law and activation parameters for a reaction. For example, studies on the reactions of substituted phenyl ethers with aniline have used kinetic data to elucidate the role of base catalysis and steric effects. capes.gov.brrsc.org The "element effect," which describes the leaving group order in SNAr reactions, is another area where experimental data has been crucial in understanding the rate-determining step of the mechanism. nih.gov

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Experimental ¹H and ¹³C NMR data for 2-Methanesulfonyl-5-methylaniline are not available in the reviewed scientific literature. A theoretical analysis would predict characteristic signals for the aromatic protons, the methyl group protons on the ring, the amine protons, and the methyl protons of the sulfonyl group in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would be expected to show distinct peaks for each unique carbon atom in the molecule, including the two methyl carbons, the aromatic carbons, and the carbon attached to the sulfonyl group. However, without experimental data, a detailed chemical shift analysis cannot be performed.

Information regarding the application of two-dimensional NMR techniques such as COSY, HSQC, and HMBC for the structural elucidation of this compound is not present in the public domain. These techniques would be invaluable in confirming the connectivity of the molecule. For instance, COSY would establish proton-proton couplings within the aromatic ring, while HSQC and HMBC would provide crucial correlations between protons and their directly attached or long-range coupled carbon atoms, respectively.

Vibrational Spectroscopy for Conformational and Bonding Analysis

No experimental FTIR spectrum for this compound has been found in the public literature. A theoretical spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, S=O stretching of the sulfonyl group, and various bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for this compound in the reviewed literature. An analysis would likely reveal absorption maxima corresponding to π-π* transitions within the benzene (B151609) ring, which would be influenced by the electron-donating amino group and the electron-withdrawing methanesulfonyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, which measures nominal mass to the nearest whole number, HRMS can measure mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of an unambiguous elemental formula.

The confirmation of the molecular formula for this compound is achieved by comparing the experimentally measured exact mass with the theoretically calculated exact mass. The theoretical exact mass is determined by summing the exact masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

For this compound, the molecular formula is C8H11NO2S. The theoretical exact mass for the neutral molecule and its protonated form, which is commonly observed in techniques like electrospray ionization (ESI), can be calculated with high precision.

Table 1: Theoretical Exact Mass Calculation for this compound This table is generated based on theoretical calculations.

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₈H₁₁NO₂S | 185.05105 |

While detailed experimental HRMS data for this compound is not widely available in published literature, the typical output of such an analysis would be a measured m/z value that closely matches the theoretical value for the protonated molecule, often within a few parts per million (ppm) of mass accuracy. This level of accuracy provides strong evidence to confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a detailed three-dimensional model of the molecule's electron density, from which the positions of individual atoms can be inferred.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between adjacent chemical bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Crystal Packing: The arrangement of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

As of now, specific research findings and crystallographic data for this compound have not been deposited in publicly accessible crystallographic databases. Should such a study be conducted, the resulting data would be presented in a standardized format, such as a Crystallographic Information File (CIF). This file would contain all the necessary information to visualize and analyze the crystal structure.

Table 2: Potential Crystallographic Data Parameters for this compound This table represents the type of data that would be obtained from an X-ray crystallography experiment. No experimental data is currently available.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal as calculated from the crystallographic data. |

The determination of the crystal structure of this compound would be invaluable for understanding its solid-state properties and its interactions at a molecular level.

Computational Chemistry and Theoretical Investigations of 2 Methanesulfonyl 5 Methylaniline

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and the nature of the chemical bonds that hold it together. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 2-Methanesulfonyl-5-methylaniline, a DFT study would involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) to approximate the solution to the Schrödinger equation.

Such a study would yield crucial information about the electron density distribution, revealing how it is influenced by the electron-withdrawing sulfonyl group (-SO₂CH₃) and the electron-donating methyl (-CH₃) and amino (-NH₂) groups. The calculations would quantify the partial atomic charges on each atom, offering insights into the polarity of the bonds and the molecule as a whole. Furthermore, DFT is used to calculate the total electronic energy of the molecule, which is a key parameter in determining its stability.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy.

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule is critical to its function and reactivity. Computational methods can be used to find the most stable arrangement of atoms, known as the optimized geometry.

For this compound, geometry optimization would be performed to determine the precise bond lengths, bond angles, and dihedral (torsional) angles. This would reveal the spatial relationship between the aniline (B41778) ring and the methanesulfonyl group. Of particular interest would be the rotational barrier around the C-S and C-N bonds, which would be explored through conformational analysis. By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface can be mapped out. This "conformational landscape" would identify the lowest energy conformers (stable structures) and the transition states that connect them, providing a dynamic picture of the molecule's flexibility.

A hypothetical data table resulting from such a geometry optimization at a DFT level (e.g., B3LYP/6-311+G(d,p)) might look like the following, though the values are illustrative and not from actual calculations on this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| C-N | 1.40 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-S-O | 108.5° |

| O-S-O | 119.0° | |

| C-C-N | 121.0° | |

| Dihedral Angle | C-C-S-O | 75.0° |

| Note: This table is for illustrative purposes only. |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

For this molecule, the HOMO would likely be localized on the aniline ring and the amino group, as these are the most electron-rich parts. The LUMO, conversely, would be expected to have significant contributions from the electron-withdrawing methanesulfonyl group. This distribution would suggest that the molecule is susceptible to electrophilic attack on the aromatic ring and can act as a nucleophile via the amino group.

A hypothetical FMO analysis might yield the following data:

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Note: This table is for illustrative purposes only. |

Computational Prediction and Validation of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data.

Theoretical NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose.

A GIAO calculation for this compound would first require the geometry of the molecule to be optimized at a suitable level of theory. The magnetic shielding tensors for each nucleus would then be calculated. These values are subsequently converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules where signal overlap can occur. For instance, the calculation would help to unambiguously assign the signals for the different aromatic protons and carbons, whose chemical shifts are influenced by the electronic effects of the substituents.

Calculated Vibrational Frequencies and Spectra

A thorough computational analysis of the vibrational frequencies of this compound would provide a theoretical infrared and Raman spectrum. This calculated spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the precise assignment of vibrational modes to specific functional groups within the molecule. Techniques such as DFT, often employing functionals like B3LYP with a suitable basis set, are standard for these calculations. However, no such computational analysis for this compound has been found in the public domain.

Electronic Spectra and UV-Vis Predictions (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis helps to understand the electronic transitions occurring upon absorption of light, providing insights into the molecule's color and photochemical properties. The calculation of parameters such as excitation energies and oscillator strengths allows for a direct comparison with experimental UV-Vis spectra. At present, there is no published research detailing the TD-DFT or other theoretical electronic spectra predictions for this compound.

Analysis of Electron Localization Function (ELF) and Molecular Electrostatic Potential (MEP) Surfaces

The Electron Localization Function (ELF) and Molecular Electrostatic Potential (MEP) are critical tools in computational chemistry for visualizing and understanding the electronic structure and reactivity of a molecule.

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in a given region of space, offering a clear depiction of core electrons, valence shells, covalent bonds, and lone pairs. An ELF analysis of this compound would reveal the nature of the chemical bonds and the distribution of electron pairs within the molecule.

The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. This visual representation is instrumental in predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) suggest sites for nucleophilic attack. For this compound, an MEP analysis would highlight the reactive sites, such as the lone pairs on the oxygen and nitrogen atoms and the aromatic ring.

Regrettably, specific ELF and MEP surface analyses for this compound are not available in existing literature.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of an amino group, a methyl substituent, and a methanesulfonyl group on the aniline (B41778) ring makes 2-Methanesulfonyl-5-methylaniline a highly adaptable substrate in multi-step organic synthesis. The aniline functional group is a cornerstone in synthetic chemistry, serving as a precursor for a vast array of more complex molecules. beilstein-journals.org

This compound is an ideal starting material for the synthesis of more elaborate substituted anilines. The primary amino group can undergo a variety of chemical transformations, including alkylation, acylation, and arylation, to introduce new functional groups. Methodologies for creating meta-substituted anilines, which are often challenging to synthesize due to the ortho- and para-directing nature of the amino group, can be applied to derivatives of this compound. beilstein-journals.org For instance, three-component reactions involving 1,3-diketones and amines provide a direct route to complex aniline structures. rsc.org

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and anilines are critical precursors for their synthesis. 2-Vinylanilines, for example, are well-established substrates for constructing a wide range of nitrogen-containing heterocycles through transition-metal-catalyzed or metal-free cyclization reactions. researchgate.net

The amino group in this compound serves as a key nucleophile and nitrogen source for building these ring systems. It can be reacted with various electrophilic partners to construct important heterocyclic cores.

Potential Heterocyclic Systems from this compound:

| Heterocyclic System | Potential Synthetic Approach |

| Quinolines | Reaction with α,β-unsaturated ketones or aldehydes (Doebner-von Miller reaction) or with 1,3-dicarbonyl compounds (Combes synthesis). |

| Benzimidazoles | Condensation with carboxylic acids or their derivatives (Phillips condensation). |

| Benzothiazoles | Reaction with a source of sulfur and a one-carbon electrophile. |

| Phenazines | Oxidative condensation reactions. |

The electron-withdrawing nature of the methanesulfonyl group significantly influences the reactivity of the aniline and the aromatic ring, potentially directing the regioselectivity of cyclization reactions and modulating the electronic properties of the final heterocyclic product. This electronic influence is crucial in reactions like the synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides, where the electronic nature of the reactants dictates the outcome. beilstein-journals.org

Contributions to Ligand Design for Catalytic Systems

The development of efficient and selective catalysts is a central theme in modern chemistry. Anilines and their derivatives are frequently used as precursors for ligands that coordinate to metal centers, thereby controlling the catalyst's activity and selectivity.

This compound is a candidate for the synthesis of specialized ligands for organometallic catalysis. A prominent class of ligands derived from anilines are N-heterocyclic carbenes (NHCs). The synthesis of NHC precursors often involves the condensation of an aniline with other reagents to form an imidazolium (B1220033) salt, which can then be deprotonated to yield the carbene. beilstein-journals.org

A hypothetical synthesis of an NHC precursor from this compound would involve its reaction with glyoxal (B1671930) and a C1 building block. The resulting NHC ligand would feature the methanesulfonyl-methylphenyl substituent on its nitrogen atoms. This substituent would exert a specific electronic effect on the carbene, which in turn would modulate the properties of the corresponding metal complex, potentially leading to enhanced catalytic performance or novel reactivity.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. The design of the chiral ligand is critical for achieving high levels of enantioselectivity. While specific applications of this compound in asymmetric catalysis are not extensively documented, its structural motifs are relevant. Organocatalysis using chiral imidazolidinone catalysts, derived from amino acid and amine precursors, has proven highly effective in a range of transformations by activating substrates through iminium ion formation. princeton.edu

A chiral derivative of this compound could be incorporated into a ligand scaffold. The steric bulk of the methyl group and the electronic influence of the methanesulfonyl group could play a crucial role in the stereochemical outcome of a catalyzed reaction, helping to create a well-defined chiral environment around the metal center.

Potential as an Intermediate for Functional Materials

The search for new organic materials with tailored electronic, optical, or thermal properties is a major driver of synthetic chemistry. Aniline derivatives are valuable intermediates in this pursuit. For example, 3,5-diarylanilines are considered meta-terphenyls, a class of compounds that attracts significant interest for applications in materials and coordination chemistry. beilstein-journals.org

This compound can serve as a foundational building block for more complex functional materials. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), aryl or other functional groups can be attached to the aniline core, extending the π-conjugated system. The potent electron-withdrawing methanesulfonyl group can be used to tune the electron-accepting properties of the final material. This makes such compounds potentially useful as electron-transport materials in organic light-emitting diodes (OLEDs) or as components in other organic electronic devices where precise control over frontier molecular orbital energies is essential.

Polymer and Advanced Material Development

While aniline and its derivatives are broadly utilized in the production of polymers and advanced materials, specific research detailing the direct incorporation of this compound into polymer chains is not extensively documented in publicly available scientific literature. cymitquimica.comechemi.com Generally, the polymerization of aniline derivatives can lead to materials with interesting electronic and optical properties. echemi.com The presence of the sulfonyl group in this compound could theoretically enhance thermal stability and solubility in organic solvents of resulting polymers. However, detailed studies or specific examples of polymers synthesized from this particular monomer are not readily found.

Investigations in Aggregation-Induced Emission Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is of significant interest for applications in sensors, bio-imaging, and optoelectronic devices. Aromatic amines are a class of compounds that have been explored for AIE properties.

Currently, there are no specific research articles or detailed studies in the public domain that investigate or confirm aggregation-induced emission properties for this compound. The investigation into its potential as an AIE-active material remains an unexplored area of research.

Q & A

Basic: What are the key steps in synthesizing 2-Methanesulfonyl-5-methylaniline, and how can reaction progress be monitored?

Methodological Answer:

The synthesis typically involves sulfonation, alkylation, nitration, and reduction steps. For example, a related compound (5-(ethylsulfonyl)-2-methoxyaniline) was synthesized in four steps starting from a sulfonyl chloride precursor, achieving a 59% overall yield . Reaction progress can be monitored using LC-MS to track intermediates and byproducts. For instance, LC-MS effectively verifies methylation extent and sulfonamide formation .

Key Steps:

Basic: Which analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:

- HPLC : Effective for separating sulfonamide derivatives (e.g., sulfadiazine, sulfamerazine) using C18 columns and mobile phases like acetonitrile/water .

- LC-MS : Detects trace impurities (e.g., methylated byproducts) with high sensitivity. Use electrospray ionization (ESI) in positive ion mode for sulfonamides .

- NMR : Confirms structural integrity, especially for distinguishing methanesulfonyl (-SO₂CH₃) and methyl (-CH₃) groups .

Example HPLC Parameters (from ):

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 mm × 4.6 mm) | Acetonitrile:H₂O (30:70) | 1.0 mL/min | UV 254 nm |

Advanced: How can researchers optimize nitration conditions to maximize yield and minimize byproducts?

Methodological Answer:

Nitration is critical but prone to side reactions (e.g., dinitro byproducts). In a related synthesis, using concentrated HNO₃ alone at 100°C gave a 73% yield of the nitro intermediate, while HNO₃/H₂SO₄ at 60°C produced a 54% yield of an undesired dinitro derivative .

Optimization Strategies:

- Temperature Control : Higher temperatures (100°C) favor mono-nitration.

- Acid Selection : Avoid H₂SO₄ to prevent over-nitration.

- In Situ Monitoring : Use real-time HPLC to terminate reactions at optimal conversion .

Advanced: What strategies are effective in resolving contradictions between reported spectroscopic data for sulfonamide derivatives?

Methodological Answer:

Contradictions often arise from varying substituent positions or solvent effects. For example, LC-MS and NMR data for methylsulfonyl anilines may differ due to tautomerism or impurities.

Resolution Workflow:

Reproducibility Checks : Replicate synthesis and analysis under standardized conditions .

Comparative Studies : Analyze derivatives (e.g., 5-[2-(hydroxyethyl)sulfonyl]-2-methoxyaniline ) to isolate substituent effects.

Advanced Spectrometry : High-resolution MS (HRMS) and 2D NMR (e.g., HSQC) clarify ambiguous peaks .

Basic: What safety precautions are critical when handling intermediates in the synthesis of this compound?

Methodological Answer:

- Hazardous Intermediates : Nitro compounds (e.g., 4-nitro derivatives) are explosive. Use blast shields and small-scale batches .

- Waste Management : Segregate sulfonic acid waste and dispose via licensed facilities to avoid environmental contamination .

- PPE : Wear nitrile gloves, goggles, and fume hoods during TFA (trifluoroacetic acid) treatments .

Advanced: How can the sulfonyl group in this compound be modified to study structure-activity relationships (SAR)?

Methodological Answer:

- Sulfonyl Replacement : Substitute -SO₂CH₃ with -SO₂C₂H₅ or -SO₂NH₂ to assess electronic effects. A study on 5-(ethylsulfonyl)-2-methoxyaniline showed altered pharmacological activity .

- Derivatization : React the sulfonyl group with thiols or amines to form sulfonamides. Use Pd-catalyzed cross-coupling for aryl modifications .

Example Derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.